molecular formula C13H8F3NO2 B1326247 6-(2-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 726136-58-9

6-(2-(Trifluoromethyl)phenyl)nicotinic acid

Cat. No. B1326247
M. Wt: 267.2 g/mol
InChI Key: ZOXBVLYLUPBKAB-UHFFFAOYSA-N
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Patent
US05872136

Procedure details

A suspension of 2-(2-Trifluoromethylphenyl)-5-methylpyridine (0.40 g, 1.68 mmol) and potassium permanganate (1.60 g, 10.1 mmol), in water (10 mL) was heated at reflux for 16 hours. The reaction was filtered hot through celite to remove the solids. Acetic acid was added to the colourless filtrate to yield a pH of 5 and the resulting suspension was extracted with CH2Cl2, washed with water (10 mL), dried, (MgSO4), and the solvent evaporated in vacuo to afford the title compound.
Name
2-(2-Trifluoromethylphenyl)-5-methylpyridine
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][N:10]=1.[Mn]([O-])(=O)(=O)=[O:19].[K+].[OH2:24]>>[F:17][C:2]([F:1])([F:16])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([C:15]([OH:19])=[O:24])=[CH:11][N:10]=1 |f:1.2|

Inputs

Step One
Name
2-(2-Trifluoromethylphenyl)-5-methylpyridine
Quantity
0.4 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C1=NC=C(C=C1)C)(F)F
Name
Quantity
1.6 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered hot through celite
CUSTOM
Type
CUSTOM
Details
to remove the solids
ADDITION
Type
ADDITION
Details
Acetic acid was added to the colourless filtrate
CUSTOM
Type
CUSTOM
Details
to yield a pH of 5
EXTRACTION
Type
EXTRACTION
Details
the resulting suspension was extracted with CH2Cl2
WASH
Type
WASH
Details
washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried, (MgSO4),
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C1=NC=C(C=C1)C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.